1-cyclopentyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopentylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPLDGZLGPBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Structural Information :
- SMILES : C1CCC(C1)N2C=CC=C2C(=O)O
- InChIKey : RCPPLDGZLGPBIJ-UHFFFAOYSA-N
The compound features a pyrrole ring substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.
Chemistry
CPC serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its versatile reactivity allows for the formation of various derivatives that can be tailored for specific applications in organic synthesis.
Biology
Research indicates that CPC exhibits potential biological activities , particularly in:
- Antioxidant Activity : It may influence oxidative stress pathways, providing protective effects against cellular damage.
- Enzyme Inhibition : Preliminary studies suggest it could inhibit certain enzymes, which may be beneficial in treating diseases characterized by enzyme overactivity.
Medicine
CPC is being investigated for its therapeutic potential , especially in:
- Antimicrobial Properties : Studies have shown that CPC can disrupt bacterial cell membranes or inhibit metabolic pathways, leading to bacterial cell death.
- Anticancer Potential : Similar pyrrole derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of CPC and related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | CPC showed significant activity against various pathogens, indicating its potential as an antimicrobial agent. |
| Study 2 | Anticancer Properties | Investigations revealed that CPC derivatives could induce apoptosis in cancer cells through various mechanisms. |
| Study 3 | Enzyme Inhibition | Preliminary data suggest that CPC may inhibit specific enzymes implicated in disease processes. |
Notable Research Insights
A review highlighted the importance of pyrrole derivatives, including CPC, as scaffolds for developing anticancer drugs. The structural features of these compounds are critical for their biological activity against cancer cells .
Mechanism of Action
The mechanism by which 1-cyclopentyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Action: The compound may target bacterial cell walls or membranes, leading to cell lysis.
Anticancer Action: It may inhibit enzymes or proteins involved in cancer cell growth and division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural, synthetic, and physicochemical distinctions between 1-cyclopentyl-1H-pyrrole-2-carboxylic acid and analogous pyrrole-carboxylic acid derivatives.
Structural Features
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., this compound) exhibit higher polarity vs. esters (e.g., methyl 1H-pyrrole-2-carboxylate), impacting aqueous solubility .
- Crystal packing : Pyrrole-2-carboxylic acid forms hydrogen-bonded dimers (N1–H1⋯O1 and O2–H2⋯O1 interactions), which may influence melting points and stability .
Stability and Reactivity
- Carboxylic acids : Free acids (e.g., target compound) are prone to hydrogen bonding and dimerization, whereas esters (e.g., tert-butyl derivatives) show improved storage stability .
- Halogenated analogs : Chloro substituents (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) may increase reactivity in nucleophilic substitution reactions .
Biological Activity
1-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- Structural Features : The compound features a pyrrole ring with a cyclopentyl substituent and a carboxylic acid group at position 2, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
- Hydrogen Bonding : The structural features allow for hydrogen bonding, influencing binding affinities to various biological targets.
- Hydrophobic Interactions : The cyclopentyl group enhances hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrrole derivatives, including this compound. Notably:
- In vitro Studies : Compounds similar to this have shown efficacy against various pathogens, including Mycobacterium tuberculosis and multidrug-resistant strains. A study indicated that related pyrrole derivatives exhibited Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against M. tuberculosis .
| Compound | MIC (µg/mL) | Cytotoxicity (IC50) | Selectivity Index |
|---|---|---|---|
| 5n | <1 | >100 | >100 |
| 5q | <1 | >70 | >70 |
| 5r | <1 | >144 | >144 |
Anticancer Potential
The compound's ability to interact with cellular pathways suggests promising anticancer applications:
- Cytotoxicity Testing : Preliminary assays indicate that related pyrrole derivatives can inhibit cancer cell line growth while exhibiting low toxicity towards normal cells .
Study 1: Antitubercular Activity
A focused study on pyrrole derivatives highlighted how modifications around the pyrrole scaffold enhanced antitubercular activity. This research identified several active compounds with low MIC values against M. tuberculosis .
Study 2: Structure-Activity Relationship (SAR)
In another investigation, a series of pyrrole derivatives were synthesized and evaluated for their biological activities. The SAR analysis revealed that specific structural features, including the presence of bulky groups like cyclopentyl, were critical for enhancing bioactivity .
Chemical Reactions Analysis
Substitution Reactions
The carboxylic acid group at position 2 and the electron-rich pyrrole ring enable nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Key Observations | Sources |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄ (acid catalyst) | Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate | High yields under reflux (≥85% purity) | |
| Amidation | Thionyl chloride (SOCl₂), followed by amines | 1-cyclopentyl-1H-pyrrole-2-carboxamide | Amine nucleophilicity determines regioselectivity | |
| Electrophilic Aromatic Substitution | Br₂ in CCl₄ (0°C) | 4-bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid | Bromination occurs at position 4 due to ring electronics |
Oxidation and Reduction
The compound undergoes redox reactions at both the pyrrole ring and carboxylic acid group:
Oxidation
-
Carboxylic Acid → CO₂ Elimination : Under oxidative decarboxylation with AgBr/KMnO₄, the acid group is lost, forming 1-cyclopentylpyrrole derivatives .
-
Ring Oxidation : Treatment with CrO₃ in acetic acid oxidizes the pyrrole ring to maleimide derivatives (theoretical prediction based on analogous systems).
Reduction
-
Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to (1-cyclopentyl-1H-pyrrol-2-yl)methanol.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to a pyrrolidine system.
Decarboxylative Reactions
Decarboxylation is a key pathway under specific conditions:
Cycloaddition and Ring-Opening
The pyrrole ring participates in cycloaddition reactions:
-
Diels-Alder Reactivity : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts (theoretical prediction).
-
Ring-Opening with Nucleophiles : Strong bases (e.g., NaOH) cleave the pyrrole ring, yielding cyclopentylamine derivatives.
Reaction Mechanism Highlights
Preparation Methods
Cyclization-Based Synthesis Using Cyclopentylamine
One common approach involves reacting cyclopentylamine with suitable carboxylic acid derivatives or halogenated precursors under acidic or reflux conditions to induce cyclization forming the pyrrole ring. This method often uses solvents such as ethanol or acetic acid to enhance solubility and reaction efficiency. The reaction typically proceeds via nucleophilic attack of the amine on an activated precursor, followed by ring closure and formation of the carboxylic acid functionality at the 2-position of the pyrrole ring.
- Reflux conditions facilitate cyclization.
- Acidic medium promotes ring closure.
- Solvent choice (ethanol, acetic acid) impacts yield and purity.
Synthesis via Halogenated Pyrrole Precursors
Halogenated derivatives such as 4-bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid serve as intermediates for further functionalization or direct preparation. The synthesis of such halogenated pyrrole carboxylic acids involves:
- Reaction of cyclopentylamine with brominated or chlorinated pyrrole precursors.
- Use of carboxylic acid derivatives or acrylic acid as reactants.
- Catalysis by copper salts (e.g., cuprous iodide or cuprous chloride) and ligands under nitrogen atmosphere.
- Controlled temperature conditions, typically between 50–80 °C.
For example, a detailed synthetic route for a related pyrrole derivative involves:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + Acrylic acid, CuI catalyst, DIPEA base, ethanol solvent, 65 °C, 8 h | Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid | 73.1 |
| 2 | Compound from step 1 + CuCl catalyst, DMSO solvent, triethylamine base, 70 °C, 12 h | Cyclization to 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 97.6 |
This sequence illustrates the use of copper catalysis and base in polar aprotic solvents to achieve cyclization and carboxylic acid installation under controlled temperature and inert atmosphere.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of cyclopentylamine with carboxylic acid derivatives | Cyclopentylamine, carboxylic acid derivatives | Acidic medium, reflux, ethanol or acetic acid solvent | Simple setup, direct formation | Moderate yields, possible side reactions |
| Copper-catalyzed cyclization of halogenated pyrimidine intermediates | Halogenated pyrimidine amines, acrylic acid | CuI or CuCl catalyst, bases (DIPEA, triethylamine), polar aprotic solvents, inert atmosphere | High yields, controlled reaction | Requires multiple steps, sensitive to moisture/oxygen |
| Enzymatic polymerization (for related polymers) | Pyrrole-2-carboxylic acid, glucose, glucose oxidase | Aqueous ethanol, pH 5, enzymatic catalysis | Environmentally friendly, mild conditions | Not for monomer synthesis, polymer formation |
Analytical and Characterization Data
Typical characterization of synthesized 1-cyclopentyl-1H-pyrrole-2-carboxylic acid and related intermediates includes:
- Nuclear Magnetic Resonance (NMR): Proton NMR signals corresponding to cyclopentyl ring protons, pyrrole ring protons, and carboxylic acid proton (often a singlet around 12-13 ppm).
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms presence of carboxylic acid groups (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak consistent with C10H13NO2 (molecular weight ~179 g/mol).
- Elemental Analysis: Confirms molecular formula and purity.
Summary and Recommendations
The preparation of this compound is best achieved via cyclization reactions involving cyclopentylamine and appropriate carboxylic acid or halogenated precursors under controlled catalytic and temperature conditions. Copper-catalyzed methods provide higher yields and better control but require careful handling of reagents and inert atmosphere. Traditional cyclization under acidic reflux remains a viable approach for simpler laboratory-scale synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-cyclopentyl-1H-pyrrole-2-carboxylic acid with high purity?
- Methodology :
- Multi-step synthesis : Start with pyrrole-2-carboxylic acid derivatives (e.g., methyl or ethyl esters) to introduce cyclopentyl groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, highlights solvent choice (e.g., ethanol/ethyl acetate mixtures) and controlled crystallization for purity .
- Reaction optimization : Monitor temperature (room temperature to 60°C) and reaction time (days for crystallization) to minimize by-products, as noted in and .
- Example : Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate synthesis involves sequential oxidation and substitution reactions with yields up to 85–98% under optimized conditions, as seen in related analogs ( ) .
Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions forming R₂²(8) or R₂²(10) motifs) as described in for structural validation .
- Mass spectrometry : Use high-resolution MS (e.g., NIST data in ) to confirm molecular weight (C₁₀H₁₃NO₂) and fragmentation patterns .
- FT-IR and NMR : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and cyclopentyl proton environments (δ 1.5–2.5 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can I resolve discrepancies in hydrogen-bonding patterns observed in crystallographic studies of pyrrole-carboxylic acid derivatives?
- Methodology :
- Comparative analysis : Compare dimerization motifs (e.g., centrosymmetric vs. chain-forming patterns) across crystal structures. reports R₂²(10) dimers linked via N–H⋯O bonds, while other studies (e.g., ) may show alternative packing due to substituent effects .
- DFT calculations : Model intermolecular interactions to assess thermodynamic stability of competing hydrogen-bonding configurations.
Q. What strategies minimize by-products during cyclopentyl group introduction?
- Methodology :
- Catalytic optimization : Use Lewis acids (e.g., Cu or AlCl₃) to enhance regioselectivity, as suggested in for analogous alkylation reactions .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while protic solvents (ethanol) aid in controlled crystallization () .
- By-product analysis : Employ LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry or reaction time .
Q. How do steric effects from the cyclopentyl group influence reactivity in downstream applications?
- Methodology :
- Kinetic studies : Compare reaction rates of 1-cyclopentyl derivatives with smaller analogs (e.g., methyl or ethyl) in esterification or amidation reactions. shows reduced nucleophilicity in bulky substituents due to steric hindrance .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess steric compatibility, leveraging structural data from .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles. and emphasize avoiding inhalation/contact due to potential irritancy .
- First aid : For skin exposure, wash with soap/water immediately; for eye contact, rinse with water for ≥15 minutes () .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure, as noted in Safety Data Sheets () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
